5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Overview
Description
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a derivative of indole-2,3-dione, a compound with a broad spectrum of bioactivity found in various plants and mammalian tissue. It is used in the synthesis of heterocyclic compounds for drug preparation. The morpholine moiety in the compound suggests potential applications in the medical field, particularly due to its structural similarity to morpholine-2,5-dione derivatives, which are known for their use in biodegradable materials and biomedical applications .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, can be achieved through various methods. One efficient catalyst for the synthesis of related compounds is morpholinium bisulfate [morH][HSO4], which catalyzes the condensation reaction of indoles with carbonyl compounds at room temperature. This catalyst is notable for its mild reaction conditions, cost-effectiveness, and reusability . Additionally, morpholine-2,5-dione derivatives are synthesized through homopolymerization or ring-opening copolymerization with other monomers like e-caprolactone and lactide .
Molecular Structure Analysis
The molecular structure of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione includes a morpholine ring, which is a feature of morpholine-2,5-dione derivatives. These derivatives are depsipeptide analogs that are used as monomers for the synthesis of biodegradable polymers. The presence of the morpholine ring and the indole-2,3-dione core suggests that this compound may have similar properties and potential applications in drug delivery systems .
Chemical Reactions Analysis
Compounds like 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione can participate in various chemical reactions due to their functional groups. For instance, indole-2,3-dione derivatives are known to form Mannich bases, which exhibit antibacterial activities. Moreover, the presence of electronegative groups and aromatic rings in their structure allows these compounds to act as corrosion inhibitors by forming chelates on metal surfaces .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione are not detailed in the provided papers, related compounds display versatile bioactivity and are used in drug synthesis. The indole-2,3-dione derivatives are known to have antibacterial properties and to serve as efficient corrosion inhibitors for metals in acidic media. These properties are attributed to the presence of functional groups and aromatic rings that facilitate adsorption and interaction with metal surfaces .
Scientific Research Applications
Antituberculosis Activity
5-(Morpholin-4-ylsulfonyl)-1H-indole-2,3-dione derivatives have shown significant potential in antituberculosis activity. A study by Karalı et al. (2007) revealed that 1-morpholinomethyl derivatives of 5-nitro-1H-indole-2,3-dione exhibited notable inhibitory activity against Mycobacterium tuberculosis.
Anticancer Activity
These compounds have also been evaluated for their anticancer properties. For instance, Karalı (2002) investigated 1-morpholinomethyl-5-nitroindole-2,3-dione derivatives and found significant effects against certain cancer cell lines.
Molecular Interactions and Structure
The synthesis, crystal structures, and molecular interactions of related compounds have been extensively studied. A research by Kaynak et al. (2013) focused on 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione derivatives, providing insights into their chemical properties and interactions.
Antiviral Activity
These derivatives have shown some antiviral properties as well. Terzioğlu et al. (2005) reported that certain compounds, including 1-morpholinomethyl-5-nitro-indole-2,3-dione derivatives, exhibited weak activity against viruses like the yellow fever virus and bovine viral diarrhea virus.
Application in Biodegradable Materials
Additionally, morpholine derivatives, including morpholine-2,5-dione, have been investigated for their potential applications in biodegradable materials, particularly in the medical field. Yu (2015) summarized their synthesis methods and potential applications in drug delivery and gene carriers.
Antimicrobial Activity
The antimicrobial potential of 5-(morpholinosulfonyl)indol-2,3-dione derivatives has also been explored. Salem et al. (2020) synthesized a series of such compounds and found them to exhibit significant antibacterial and moderate antifungal activities.
Future Directions
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSTTAKYFDPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429023 | |
Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | |
CAS RN |
220510-03-2 | |
Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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